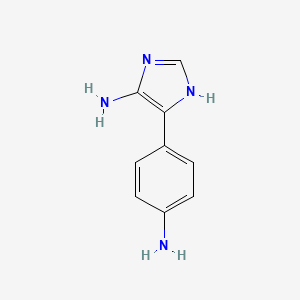
4-(4-Aminophenyl)-1H-imidazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Aminophenyl)-1H-imidazol-5-amine is an organic compound characterized by the presence of an imidazole ring substituted with an aminophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)-1H-imidazol-5-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Substitution Reaction: The aminophenyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the imidazole derivative with 4-nitroaniline, followed by reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Aminophenyl)-1H-imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of the amino compound.
Substitution: Formation of halogenated or sulfonylated derivatives.
Aplicaciones Científicas De Investigación
4-(4-Aminophenyl)-1H-imidazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.
Materials Science: The compound is utilized in the development of polymers and advanced materials due to its ability to form stable structures.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism by which 4-(4-Aminophenyl)-1H-imidazol-5-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites, while the imidazole ring can participate in π-π interactions, stabilizing the compound within the target site.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Nitrophenyl)-1H-imidazol-5-amine: Similar structure but with nitro groups instead of amino groups.
4-(4-Hydroxyphenyl)-1H-imidazol-5-amine: Contains hydroxy groups instead of amino groups.
Uniqueness
4-(4-Aminophenyl)-1H-imidazol-5-amine is unique due to its dual amino groups, which enhance its reactivity and binding affinity in various applications. This makes it more versatile compared to its nitro and hydroxy analogs.
Propiedades
Fórmula molecular |
C9H10N4 |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
5-(4-aminophenyl)-1H-imidazol-4-amine |
InChI |
InChI=1S/C9H10N4/c10-7-3-1-6(2-4-7)8-9(11)13-5-12-8/h1-5H,10-11H2,(H,12,13) |
Clave InChI |
UQEDIONYVFRUAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(N=CN2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


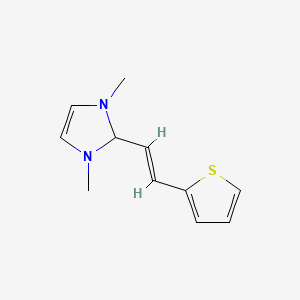
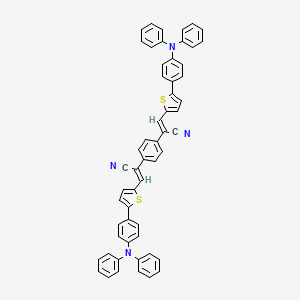
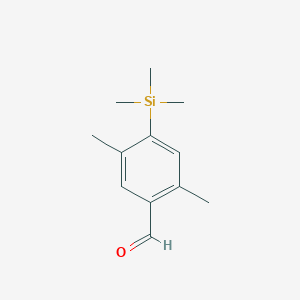
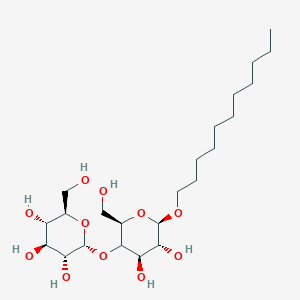


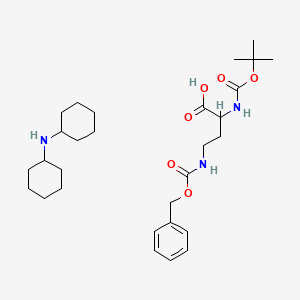
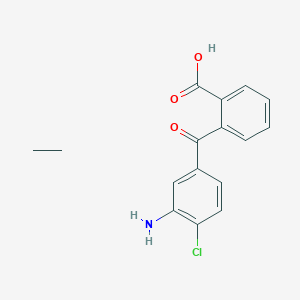
![[2-Amino-3-(3-octylanilino)-3-oxopropyl] dihydrogen phosphate](/img/structure/B12825571.png)

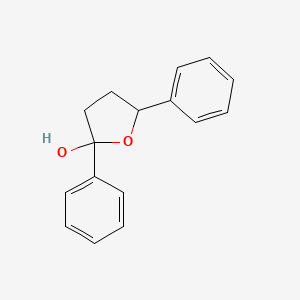

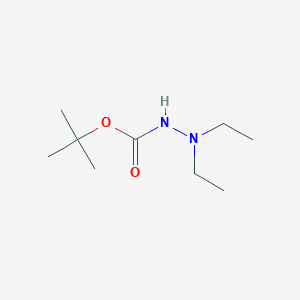
![tert-Butyl 3-fluoro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12825613.png)
